6-Chloro-9-cyclopropylMethyl-9H-purine
Description
Properties
CAS No. |
1239781-70-4 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.676 |
IUPAC Name |
6-chloro-9-(cyclopropylmethyl)-8-methylpurine |
InChI |
InChI=1S/C10H11ClN4/c1-6-14-8-9(11)12-5-13-10(8)15(6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
InChI Key |
VGDRQWCVQTXBGX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1CC3CC3)N=CN=C2Cl |
Synonyms |
6-Chloro-9-cyclopropylMethyl-9H-purine |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloro-9-(cyclopropylmethyl)-9H-purine
- Molecular Formula : C₁₀H₁₁ClN₄
- Molecular Weight : 222.67 g/mol
- CAS Registry Number : 1239781-70-4 .
Structural Features: This purine derivative is substituted at the N9 position with a cyclopropylmethyl group and at C6 with a chlorine atom. The cyclopropyl group introduces steric strain and unique electronic properties due to its non-planar, three-membered ring structure.
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
Key analogues include compounds with varying N9 substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:
2.3 Physicochemical Properties
- Solubility :
- Stability :
Key Research Findings
- Crystallographic Insights : The sulfonyl derivative crystallizes with two distinct conformers, highlighting substituent-driven conformational flexibility. Intermolecular interactions (π⋯π stacking, C–H⋯O/N bonds) stabilize the crystal lattice .
- Synthetic Yields : Decarboxylative alkylation (74% yield) outperforms traditional methods (e.g., sulfonylation at ~70%), suggesting efficiency in complex substituent introduction .
- Spectroscopic Data :
Preparation Methods
Regioselectivity Control
N9 alkylation dominates under kinetic control with bulky bases (e.g., K₂CO₃), while N7 products form under thermodynamic conditions (). For example, using NaH as a base at elevated temperatures shifts selectivity toward N7, necessitating careful base selection.
Solvent Effects
Scalability
Industrial-scale synthesis favors Method 3 (65% yield) due to minimal chromatography. Continuous flow reactors could further enhance reproducibility for Methods 2 and 4.
Q & A
Q. What are the standard synthesis protocols for 6-Chloro-9-cyclopropylmethyl-9H-purine?
Answer: The synthesis typically involves sequential alkylation and halogenation steps. A common approach begins with the alkylation of a purine precursor (e.g., hypoxanthine) using cyclopropanemethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Subsequent chlorination at the 6-position is achieved with reagents like POCl₃ or SOCl₂. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may further modify substituents. Key parameters include reaction time (12–24 hours for alkylation), temperature (60–100°C), and stoichiometric ratios (1:1.2 substrate:alkylating agent) to optimize yields (typically 50–70%) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer: Structural validation requires:
Q. How is the biological activity of this compound assessed in preliminary studies?
Answer: Initial screens involve in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets). Dose-response curves (IC₅₀ values) are generated using spectrophotometric or fluorometric methods. Cell viability assays (MTT or ATP-based) evaluate cytotoxicity, while molecular docking predicts binding modes to target proteins .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging intermediates?
Answer: Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Catalyst tuning : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve cross-coupling efficiency.
- Continuous flow chemistry : Precise control of temperature and reagent mixing minimizes side reactions .
Q. How should researchers address discrepancies in crystallographic data refinement?
Answer: Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (U₃₃) and occupancy factors. Validate against alternative software (e.g., OLEX2) and cross-check hydrogen bonding networks with DFT calculations. Discrepancies in torsion angles may require revisiting synthetic purity or crystal quality .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Answer: SAR studies involve:
- Substituent scanning : Synthesizing analogs with varied groups (e.g., replacing cyclopropylmethyl with isopropyl or benzyl).
- Free-Wilson analysis : Quantifying contributions of specific substituents to bioactivity.
- 3D-QSAR modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic interactions .
Q. How can mechanistic studies differentiate between covalent and non-covalent target binding?
Answer: Employ kinetic assays (e.g., jump dilution for reversibility) and mass spectrometry to detect covalent adducts. Isotopic labeling (e.g., ¹⁴C at reactive sites) or X-ray crystallography can visualize bond formation. Competitive inhibition experiments with ATP analogs further clarify binding modes .
Q. What strategies mitigate hygroscopicity or instability during storage?
Answer: Store under inert atmosphere (argon) at –20°C. Lyophilization with cryoprotectants (trehalose) or formulation in DMSO-d6 (for NMR studies) prevents hydrolysis. Periodic purity checks via HPLC (C18 columns, acetonitrile/water gradient) ensure stability .
Q. How are low yields in halogenation steps systematically troubleshooted?
Answer: Potential fixes include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
